molecular formula C21H21NO6S B11388295 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388295
M. Wt: 415.5 g/mol
InChI Key: BITBHOGJJJDLPQ-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of sulfur, furan, and chromene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE likely involves multiple steps, including the formation of the chromene core, the introduction of the furan and thiophene groups, and the final amide formation. Typical reaction conditions might include:

    Chromene formation: Cyclization reactions under acidic or basic conditions.

    Furan and thiophene introduction: Electrophilic aromatic substitution or cross-coupling reactions.

    Amide formation: Coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reactions, but could include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfur and furan groups can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Pharmacology: Potential as a lead compound for drug development due to its complex structure and possible biological activity.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the thiophene group.

    N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the furan group.

Uniqueness

The combination of sulfur, furan, and chromene moieties in N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(2-FURYLMETHYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE makes it unique, potentially offering a distinct set of chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H21NO6S/c1-13-8-14(2)20-17(23)10-19(28-18(20)9-13)21(24)22(11-16-4-3-6-27-16)15-5-7-29(25,26)12-15/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3

InChI Key

BITBHOGJJJDLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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